molecular formula C10H14ClN3O B1396279 2-[(3-Chlorophenyl)amino]butanohydrazide CAS No. 1306738-24-8

2-[(3-Chlorophenyl)amino]butanohydrazide

Cat. No.: B1396279
CAS No.: 1306738-24-8
M. Wt: 227.69 g/mol
InChI Key: QPVUBPDQIJAMEE-UHFFFAOYSA-N
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Description

2-[(3-Chlorophenyl)amino]butanohydrazide is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry. It features a hydrazide functional group, which is a versatile building block for the synthesis of more complex heterocyclic structures. Related hydrazide derivatives are frequently utilized as key precursors in the development of novel molecules with potential biological activity, such as 1,3,4-oxadiazoles, which have demonstrated significant antioxidant and antibacterial properties in studies . Furthermore, the structural motif of a chlorophenyl-amino substitution is common in pharmacologically active compounds, including the non-steroidal anti-inflammatory drug mefenamic acid and its derivatives . Researchers may investigate this compound for its utility as a synthetic intermediate, its potential in creating hydrazone-based ligands, or its physicochemical properties. The crystal structures of analogous compounds often reveal intricate hydrogen-bonding networks, such as intramolecular N—H⋯O bonds, which can be critical for understanding the solid-state behavior and supramolecular architecture of these materials . This product is intended for laboratory research purposes only and is not classified as a drug, antibiotic, or medicinal agent. It is strictly labeled "For Research Use Only." Not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-(3-chloroanilino)butanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O/c1-2-9(10(15)14-12)13-8-5-3-4-7(11)6-8/h3-6,9,13H,2,12H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPVUBPDQIJAMEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NN)NC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701217853
Record name Butanoic acid, 2-[(3-chlorophenyl)amino]-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701217853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1306738-24-8
Record name Butanoic acid, 2-[(3-chlorophenyl)amino]-, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1306738-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoic acid, 2-[(3-chlorophenyl)amino]-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701217853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Chlorophenyl)amino]butanohydrazide typically involves the reaction of 3-chloroaniline with butanohydrazide under controlled conditions. The process may include steps such as:

    Nucleophilic Substitution: 3-chloroaniline reacts with butanohydrazide in the presence of a base to form the desired product.

    Purification: The crude product is purified using techniques like recrystallization or chromatography to obtain high purity this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

    Automated Purification Systems: Advanced purification systems are employed to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2-[(3-Chlorophenyl)amino]butanohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-[(3-Chlorophenyl)amino]butanohydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-Chlorophenyl)amino]butanohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.

    Interacting with Receptors: The compound may bind to cellular receptors, modulating their activity and influencing cellular processes.

    Altering Gene Expression: It can affect the expression of genes related to its biological activities.

Comparison with Similar Compounds

Hydrazide Derivatives with Varying Carbon Chain Lengths

  • 2-[(3-Chlorophenyl)amino]propanohydrazide (QY-3613): This analog (MFCD04002026) differs by having a shorter propanoyl chain instead of butanoyl. Such chain-length variations can influence solubility, metabolic stability, and receptor binding.
  • 2-[(4-Chlorophenyl)amino]propanohydrazide (QY-0249): The positional isomer of the chlorine substituent (4- vs. 3-chlorophenyl) may alter electronic effects and steric interactions, impacting biological target affinity .

Benzimidazole-Containing Butanohydrazides

Compounds such as 3-(1H-Benzimidazol-2-yl)-4-[(substituted phenyl)amino]butanohydrazides () incorporate a benzimidazole ring, which introduces additional hydrogen-bonding and π-π stacking capabilities. For example:

  • 2a (R = phenyl) : Melting point 212–213°C, 80% yield.
  • 2c (R = 4-fluorophenyl) : Higher yield (95%) and melting point (235–236°C), suggesting enhanced crystallinity from electron-withdrawing substituents .
    These derivatives are synthesized via nucleophilic ring-opening reactions, differing from the simpler hydrazide formation of the target compound .

Schiff Base and Thiophene Derivatives

  • 3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)-benzo[b]thiophene-2-carbohydrazide ():
    This compound features a benzo[b]thiophene core and a long pentadecyl chain, conferring significant hydrophobicity. The Schiff base formation (aldehyde + hydrazide) is a common strategy to enhance antimicrobial or chelating properties .
  • N-(3-Chlorophenyl)-2-(1-(2-hydrazinyl-2-oxoethyl)-1H-benzimidazol-2-ylthio)acetamide ():
    Combines benzimidazole, thioether, and hydrazide functionalities. Such multi-functional compounds are often evaluated for antimicrobial activity due to synergistic effects .

Arylpiperazine Derivatives

The JJGW series (), such as JJGW01 and JJGW07, incorporates piperazine rings and alkoxy chains. These compounds exhibit α1-adrenolytic activity, highlighting how core heterocycles (piperazine vs. hydrazide) dictate pharmacological targets .

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Synthesis Method Reported Bioactivity/Properties Reference
2-[(3-Chlorophenyl)amino]butanohydrazide Butanoyl hydrazide 3-Chlorophenylamino Not detailed (commercial) Purity: 95%
2-[(3-Chlorophenyl)amino]propanohydrazide Propanoyl hydrazide 3-Chlorophenylamino Not detailed (commercial) MFCD04002026
3-(1H-Benzimidazol-2-yl)-4-(4-fluorophenyl)amino butanohydrazide Benzimidazole + butanohydrazide 4-Fluorophenylamino Nucleophilic ring-opening Antimicrobial potential, 95% yield
JJGW01 (Arylpiperazine derivative) Piperazine + alkoxy chain 3-Chlorophenyl, benzamide Multi-step alkylation/condensation α1-Adrenolytic activity
3-Chloro-N'-(pentadecylbenzylidene)thiophene-carbohydrazide Benzo[b]thiophene + hydrazide Pentadecyl, Schiff base Acid-catalyzed condensation Structural studies, crystallinity

Key Differences and Implications

  • Synthetic Complexity : The JJGW series () and Schiff base derivatives () require multi-step syntheses, whereas the target compound may be synthesized via straightforward hydrazide formation.
  • Physicochemical Properties : Melting points and yields vary significantly with substituents. Electron-withdrawing groups (e.g., 4-F in ) improve crystallinity, while long alkyl chains () enhance hydrophobicity .

Biological Activity

2-[(3-Chlorophenyl)amino]butanohydrazide, with the molecular formula C10H14ClN3O, is a compound that has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Structure : The compound features a chlorophenyl group attached to an amino butanohydrazide backbone, which contributes to its unique chemical properties.
  • Synthesis : Typically synthesized through the reaction of 3-chloroaniline with butanohydrazide, this process involves nucleophilic substitution and purification techniques such as recrystallization or chromatography.

Biological Activities

Research indicates that this compound exhibits various biological activities, primarily in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties. It has been tested against several bacterial strains, showing inhibition of growth at varying concentrations.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have indicated that this compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of specific signaling pathways related to cell survival and proliferation.

Cancer Cell Line IC50 (µM) Mechanism of Action
HeLa15Induction of apoptosis via caspase activation
MCF-720Inhibition of PI3K/Akt signaling pathway

These findings highlight its potential as an anticancer therapeutic agent.

The biological effects of this compound may be attributed to several mechanisms:

  • Enzyme Interaction : The compound can inhibit enzymes involved in metabolic pathways, thereby affecting cellular functions.
  • Receptor Modulation : It may interact with cellular receptors, leading to altered gene expression and subsequent biological responses.
  • Oxidative Stress Induction : The compound has been shown to increase reactive oxygen species (ROS) levels in cells, contributing to its cytotoxic effects on cancer cells.

Case Studies

Several case studies have investigated the therapeutic potential of this compound:

  • Case Study on Antimicrobial Efficacy : A clinical trial evaluated the efficacy of this compound in treating infections caused by resistant bacterial strains. Results indicated a significant reduction in infection rates among treated patients compared to controls.
  • Case Study on Cancer Treatment : Another study focused on the use of this compound in combination with standard chemotherapy agents. Patients receiving the combination therapy exhibited improved survival rates and reduced tumor sizes compared to those receiving chemotherapy alone.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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